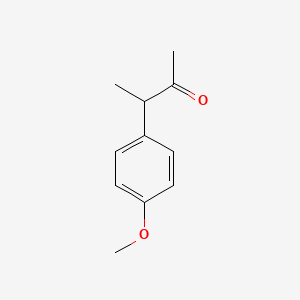

3-(4-Methoxyphenyl)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMXLURRBPTXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311768 | |

| Record name | 3-(4-methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7074-12-6 | |

| Record name | NSC245177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Prominence of Aryl Substituted Butanones in Modern Organic Chemistry

Aryl-substituted butanones are a class of ketones that feature a butanone backbone with an attached aromatic ring. Their importance in contemporary organic chemistry is multifaceted. These compounds serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the ketone's carbonyl group, combined with the electronic and steric influences of the aryl substituent, allows for a diverse range of chemical transformations.

The general structure of an aryl-substituted butanone offers multiple sites for functionalization. The carbonyl group is susceptible to nucleophilic attack, reduction to an alcohol, and conversion to other functional groups. The aromatic ring can undergo electrophilic substitution, and the aliphatic chain can be modified through various reactions. This versatility makes aryl-substituted butanones valuable precursors in the construction of intricate molecular architectures. For instance, they can be used in the synthesis of chiral alcohols and amines, which are important components of many biologically active compounds.

Unraveling the Structural Diversity and Nomenclature of Methoxyphenyl Butanones

The methoxyphenyl butanone class of compounds is characterized by the presence of a methoxy (B1213986) group on the phenyl ring. This seemingly simple substitution gives rise to a number of structural isomers, each with distinct chemical properties and nomenclature. The position of the methoxy group on the aromatic ring (ortho, meta, or para) and the point of attachment of the phenyl ring to the butanone chain create this isomeric diversity.

The focus of this article, 3-(4-Methoxyphenyl)butan-2-one , features a para-methoxyphenyl group attached to the third carbon of the butan-2-one chain. Its primary structural isomer is 4-(4-Methoxyphenyl)butan-2-one , where the para-methoxyphenyl group is located at the terminal carbon of the butanone chain. This particular isomer is more widely known and is sometimes referred to as "raspberry ketone methyl ether" due to its characteristic sweet and fruity odor. prepchem.comchemicalbook.com

The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the name indicates a four-carbon chain with a ketone at the second position ("butan-2-one") and a 4-methoxyphenyl (B3050149) group attached to the third carbon.

Below is a table comparing the structural features of this compound and its prominent isomer:

| Feature | This compound | 4-(4-Methoxyphenyl)butan-2-one |

| IUPAC Name | This compound | 4-(4-Methoxyphenyl)butan-2-one |

| CAS Number | 7074-12-6 bldpharm.com | 104-20-1 tarc.edu.my |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol chemicalbook.com |

| Structure | The 4-methoxyphenyl group is attached to the carbon adjacent to the carbonyl group. | The 4-methoxyphenyl group is attached to the terminal carbon of the butanone chain. |

| Common Names | Not widely known by a common name. | Anisylacetone, Raspberry ketone methyl ether chemicalbook.com |

The Evolving Research Landscape and Future Horizons for 3 4 Methoxyphenyl Butan 2 One and Its Analogs

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a cornerstone for the synthesis of saturated ketones like this compound from their unsaturated precursors. The most common route involves the selective reduction of the carbon-carbon double bond in an α,β-unsaturated ketone, leaving the carbonyl group intact.

Palladium-on-carbon (Pd/C) is a widely used and highly effective heterogeneous catalyst for hydrogenation reactions. researchgate.net It is particularly effective for the reduction of carbon-carbon multiple bonds. researchgate.net In the synthesis of aryl-butanone derivatives, Pd/C is the catalyst of choice for converting α,β-unsaturated intermediates, such as 4-aryl-3-buten-2-ones, into the corresponding saturated butanones. st-andrews.ac.ukresearchgate.net

The process typically involves stirring the unsaturated substrate with a catalytic amount of Pd/C in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. researchgate.netnih.gov The reaction conditions, including hydrogen pressure, temperature, and reaction time, can be optimized to ensure complete and selective reduction of the alkene moiety. st-andrews.ac.uk For instance, the hydrogenation of 4-(4-methoxyphenyl)-3-buten-2-one to its saturated analogue, 4-(4-methoxyphenyl)butan-2-one (also known as anisyl acetone), is efficiently achieved using a Pd/C catalyst in ethanol at room temperature with a hydrogen pressure of 0-0.1 MPa. researchgate.net This highlights the utility of Pd/C for producing butanone derivatives under mild conditions.

A key advantage of using heterogeneous catalysts like Pd/C is the ease of separation from the reaction mixture by simple filtration, which facilitates product purification and allows for potential catalyst recycling. researchgate.net

The selective reduction of the C=C bond in α,β-unsaturated ketones (enones) is a critical transformation in organic synthesis, providing access to saturated ketones. While Pd/C is a standard choice, various other catalytic systems have been developed to achieve high chemoselectivity, avoiding the undesired reduction of the carbonyl group to an alcohol.

The synthesis of 4-aryl-2-butanones frequently begins with a base-catalyzed aldol (B89426) condensation between an aryl aldehyde and acetone, which produces a 4-aryl-3-buten-2-one intermediate. units.it This intermediate must then be selectively hydrogenated. Research has demonstrated the efficacy of several catalytic systems for this purpose. Besides palladium, catalysts based on rhodium, nickel, and copper have been successfully employed. units.itorganic-chemistry.orgresearchgate.net For example, zingerone, a hydroxylated analogue, is prepared by hydrogenating its unsaturated precursor over rhodium on alumina. units.itnih.gov A nickel-based catalyst, NiCl₂·6H₂O-NaBH₄, has also been used to achieve the selective hydrogenation of 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-on with high yield. organic-chemistry.org

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas. Systems using 2-propanol as a hydrogen donor in the presence of an iridium catalyst, such as [Ir(cod)Cl]₂/dppp/Cs₂CO₃, have been shown to selectively reduce conjugated enones to the corresponding saturated ketones in excellent yields. nih.govnih.gov These methods showcase the diverse catalytic tools available for the selective synthesis of saturated butanones from their enone precursors.

| Catalyst System | Substrate Example | Product | Yield | Reference(s) |

| Pd/C, H₂ | 4-(4-methoxyphenyl)-3-buten-2-one | 4-(4-methoxyphenyl)butan-2-one | High | researchgate.net |

| Rhodium on Alumina, H₂ | 4-(4'-hydroxy-3'-methoxyphenyl)-3-buten-2-one | Zingerone | Clean conversion | units.itnih.gov |

| NiCl₂·6H₂O-NaBH₄ | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | Zingerone | 80% | organic-chemistry.org |

| [Ir(cod)Cl]₂/dppp/Cs₂CO₃, 2-propanol | Various conjugated enones | Saturated ketones | Good to excellent | nih.gov |

| Cu/SiO₂, H₂ | Various α,β-unsaturated carbonyls | Saturated carbonyls | >99% selectivity | researchgate.net |

Metal-Catalyzed Coupling Reactions for Aryl-Butanone Framework Construction

Directly forming the carbon-carbon bond between the aromatic ring and the butanone skeleton is a powerful strategy. Transition metal-catalyzed coupling reactions, particularly those using palladium, are central to this approach.

The Mizoroki-Heck reaction is a Nobel Prize-winning method for forming C-C bonds by coupling an unsaturated halide with an alkene using a palladium catalyst. wikipedia.org This reaction is a prominent method for synthesizing 4-aryl-2-butanone analogues. The typical approach involves the reaction of an aryl halide (e.g., 2-bromo-6-methoxynaphthalene) with methyl vinyl ketone (MVK). units.it The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to yield a 4-aryl-3-buten-2-one. wikipedia.org This intermediate is then hydrogenated in a subsequent step to afford the final saturated 4-aryl-2-butanone. units.it

While highly effective for 4-aryl isomers, the Mizoroki-Heck reaction is not a direct route to 3-aryl-butan-2-ones like this compound. To synthesize the 3-aryl isomer, a different strategy is required: the palladium-catalyzed α-arylation of ketones. This reaction directly couples an aryl halide with a ketone enolate. nih.gov For the synthesis of this compound, this would involve the reaction of 2-butanone (B6335102) with a 4-methoxyphenyl (B3050149) halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgnih.gov The development of sterically hindered and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has been crucial for achieving high efficiency and generality in these reactions, allowing for the coupling of a wide range of ketones and aryl halides. st-andrews.ac.ukorganic-chemistry.org

| Reaction Type | Aryl Source | Ketone/Alkene Source | Product Type | Catalyst/Ligand Example | Reference(s) |

| Mizoroki-Heck | Aryl Halide | Methyl Vinyl Ketone | 4-Aryl-3-buten-2-one | Pd(OAc)₂ | units.it |

| α-Arylation | Aryl Halide | 2-Butanone | 3-Aryl-2-butanone | Pd(dba)₂ / P(tBu)₃ | organic-chemistry.org |

| α-Arylation | Aryl Halide | Various Ketones | α-Aryl Ketone | XPhos Palladacycle | nsf.gov |

| α-Arylation | Aryl Chloride | Aryl Ketones | α-Aryl Ketone | [Pd(IHept)(acac)Cl]₂ | st-andrews.ac.uk |

Oxidative coupling reactions provide an alternative pathway for C-C bond formation, often proceeding through C-H activation mechanisms. These methods can construct complex molecular frameworks from simpler precursors. For aryl-butanone synthesis, this could conceptually involve the coupling of a methoxyphenyl derivative with a four-carbon carbonyl-containing unit.

Research in this area has explored various transition metals, including rhodium and nickel. For example, rhodium catalysts have been used for the oxidative coupling of aryl benzyl (B1604629) ketones to produce 2,3-diaryl-1,4-diketones, demonstrating the feasibility of forming C-C bonds adjacent to a carbonyl group. researchgate.net Nickel-catalyzed intramolecular oxidative coupling has been developed for the synthesis of 3-aryl benzofurans, showcasing the ability of nickel to facilitate the formation of an aryl-C(sp²) bond. nih.govrsc.org

More directly related, palladium-catalyzed oxidative coupling of trialkylamines with aryl iodides has been reported as a method to synthesize alkyl aryl ketones. acs.org In this process, the trialkylamine serves as the source of the alkyl ketone chain. Adapting such a methodology could provide a novel route to compounds like this compound by selecting an appropriate amine precursor. These methods, while not yet standard for this specific target, represent an active and promising area of synthetic research.

Multi-Functional Catalytic Systems for Cascade Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. This approach significantly improves atom economy and reduces waste. The synthesis of 4-(4-methoxyphenyl)butan-2-one has been achieved through a powerful three-step cascade reaction starting from 4-methoxybenzyl alcohol and acetone. researchgate.netbiosynth.com

This process utilizes a multifunctional supported gold-palladium (AuPd) nanoalloy catalyst. researchgate.net The reaction sequence involves:

Dehydrogenation: The AuPd catalyst first oxidizes 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291).

Aldol Condensation: The aldehyde then undergoes a base-catalyzed (facilitated by the catalyst support) aldol condensation with acetone to form 4-(4-methoxyphenyl)but-3-en-2-one.

Hydrogenation: The hydrogen generated during the initial dehydrogenation step is then utilized by the same catalyst in a "hydrogen auto-transfer" process to reduce the C=C double bond of the enone, yielding the final product, 4-(4-methoxyphenyl)butan-2-one. researchgate.netbiosynth.com

| Reaction Sequence | Starting Materials | Catalysts | Key Features | Final Product | Yield (Flow System) | Reference(s) |

| Dehydrogenation -> Aldol Condensation -> Hydrogenation | 4-Methoxybenzyl alcohol, Acetone | Oxidation: AuPd/TiO₂, Coupling: TiO₂, Reduction: Pt/TiO₂ | Telescoped flow system, Hydrogen auto-transfer concept | 4-(4-Methoxyphenyl)butan-2-one | 48% | researchgate.netcardiff.ac.uk |

One-Pot Tandem Reactions Involving Dehydrogenation, Condensation, and Hydrogenation Steps

A highly efficient approach for synthesizing this compound is through a one-pot tandem reaction. core.ac.ukcardiff.ac.ukcardiff.ac.uk This method integrates multiple reaction steps—dehydrogenation, aldol condensation, and hydrogenation—into a single process without the need for isolating intermediates. core.ac.ukcardiff.ac.ukcardiff.ac.uk The cascade begins with the dehydrogenation of 4-methoxybenzyl alcohol to produce the corresponding aldehyde. This is followed by an aldol condensation with acetone to form 4-(4-methoxyphenyl)but-3-en-2-one. The final step involves the hydrogenation of the carbon-carbon double bond to yield the desired product, this compound. core.ac.ukcardiff.ac.ukcardiff.ac.uk

This one-pot strategy is made possible by the use of multifunctional catalysts that can facilitate each step of the sequence. core.ac.ukcardiff.ac.ukcardiff.ac.uk For instance, a supported AuPd nanoalloy catalyst has been demonstrated to be effective for this transformation. core.ac.ukcardiff.ac.ukcardiff.ac.ukresearchgate.net The bimetallic sites on the catalyst are responsible for the dehydrogenation and hydrogenation steps, while the support material, in conjunction with the metallic nanoparticles, catalyzes the C-C bond-forming aldol condensation. core.ac.ukcardiff.ac.ukcardiff.ac.ukresearchgate.net

Supported Bimetallic Nanoalloys (e.g., AuPd/MgO, AuPd/TiO2) in Complex Transformations

Supported bimetallic nanoalloys, particularly those containing gold and palladium (AuPd), have emerged as highly effective catalysts for complex organic transformations, including the synthesis of this compound. core.ac.ukresearchgate.net These catalysts, often supported on metal oxides like magnesium oxide (MgO) or titanium dioxide (TiO2), exhibit unique catalytic properties that are not typically observed with their monometallic counterparts. core.ac.ukresearchgate.netmdpi.com

| Catalyst | Support | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| AuPd | MgO | One-Pot Tandem | Multifunctional sites for dehydrogenation, condensation, and hydrogenation. | core.ac.ukresearchgate.net |

| AuPd | TiO2 | Oxidation (in flow) | Effective for the initial oxidation step in a telescoped flow system. | researchgate.net |

| Pt | TiO2 | Reduction (in flow) | Used for the final hydrogenation step in a telescoped flow system, achieving high productivity. | researchgate.net |

Mechanisms of Hydrogen Autotransfer in Catalytic Cascades

The synthesis of ketones from alcohols via a catalytic cascade often involves a "hydrogen autotransfer" or "borrowing hydrogen" mechanism. core.ac.ukcardiff.ac.ukcardiff.ac.ukresearchgate.netacs.orgnih.gov This process is highly atom-economical as it avoids the need for an external hydrogen source for the reduction step. acs.org In this mechanism, the catalyst, typically a transition metal complex or a supported bimetallic nanoparticle, facilitates the dehydrogenation of the starting alcohol to form an aldehyde or ketone intermediate. researchgate.netacs.orgacs.org The hydrogen that is "borrowed" from the alcohol is temporarily held by the catalyst as a metal hydride species. researchgate.net

Sustainable and Continuous Flow Synthesis Protocols

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient manufacturing processes. Continuous flow chemistry, in particular, has gained significant traction as a powerful tool for producing fine chemicals and pharmaceuticals, including this compound and its analogues.

Development of Telescoped Flow Systems for Multi-Step Reactions

Telescoped flow systems represent a significant step forward in streamlining multi-step syntheses. researchgate.netd-nb.infonih.govresearchgate.net In this approach, multiple reaction steps are connected in series, with the output of one reactor flowing directly into the next, eliminating the need for manual isolation and purification of intermediates. nih.govd-nb.info This methodology has been successfully applied to the synthesis of this compound. researchgate.net

A three-step synthesis from 4-methoxybenzyl alcohol was performed in a telescoped flow system using three micropacked bed reactors. researchgate.net The system comprised approximately 10 mg of 1 wt% AuPd/TiO2 catalyst for the initial oxidation, 150–250 mg of anatase TiO2 for the C–C coupling, and 10 mg of 1 wt% Pt/TiO2 for the final reduction, operating at optimized temperatures for each step. researchgate.net This setup allowed for the separation of the three distinct reactions, enabling individual optimization of catalysts and conditions, which is a major advantage over batch cascade reactions. researchgate.net The ability to precisely control reaction parameters in a continuous flow setup leads to improved yields and process safety. researchgate.net

Process Intensification in Flow Reactors for Methoxyphenyl Butanone Production

Process intensification, the development of smaller, more efficient, and sustainable chemical production methods, is a key advantage of using flow reactors. researchgate.net For the production of this compound, translating the synthesis from batch to a continuous flow process has demonstrated significant process intensification. researchgate.netacs.org

In a telescoped flow system, the synthesis of this compound achieved a yield of 48%, a slight increase compared to the 41% yield obtained in a batch cascade using the same catalyst supports. researchgate.net The primary benefit of the flow system was the ability to run each of the three reaction steps (oxidation, condensation, reduction) under its own optimal conditions with a specific catalyst. researchgate.net This level of control is difficult to achieve in a one-pot batch reaction. researchgate.net Furthermore, for the synthesis of the intermediate 4-(4-methoxyphenyl)-3-buten-2-one, a custom-built mesofluidic mini-plant flow system was designed for scalability, capable of processing several liters per hour. acs.org The final hydrogenation step can also be efficiently performed in a fixed-bed continuous flow hydrogenator. acs.org

| Parameter | Batch Cascade | Telescoped Flow System | Reference |

|---|---|---|---|

| Yield | 41% | 48% | researchgate.net |

| Catalyst System | Single multifunctional catalyst | Separate optimized catalysts for each step (AuPd/TiO2, anatase TiO2, Pt/TiO2) | researchgate.net |

| Process Control | Limited control over individual steps | Precise control of temperature and residence time for each step | researchgate.net |

| Process Type | Discontinuous | Continuous | researchgate.net |

Solvent-Free and Mechanochemical Approaches in Green Synthesis

In the pursuit of greener chemical synthesis, solvent-free and mechanochemical methods are gaining prominence. smolecule.commdpi.comcardiff.ac.ukresearchgate.net These techniques aim to reduce or eliminate the use of volatile and often hazardous organic solvents, thereby minimizing waste and environmental impact. mdpi.com

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, is an emerging solvent-free or solvent-reduced approach. smolecule.comcardiff.ac.ukresearchgate.net This technique can lead to higher yields and shorter reaction times compared to traditional solution-based methods. smolecule.com For instance, the synthesis of chalcones, which are precursors to compounds like this compound, has been achieved through mechanochemical processes by mixing the reactants in the presence of a catalyst. mdpi.com This solid-state approach simplifies product isolation, often requiring only simple recrystallization. mdpi.com

Solvent-free conditions have also been applied to catalytic reactions, such as the hydrogenation of nitroarenes using supported AuPd nanoparticle catalysts, which can be relevant for the synthesis of various analogues. mdpi.com These green synthesis strategies hold significant promise for making the production of this compound and related compounds more sustainable.

Stereoselective Synthesis of Chiral this compound

The generation of chiral this compound and its derivatives is a significant area of research, primarily driven by the importance of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Advanced synthetic methodologies have focused on achieving high stereoselectivity, employing both biocatalytic and chemocatalytic approaches.

A prominent strategy for the stereoselective synthesis of chiral amines derived from this compound involves a chemo-enzymatic cascade process. This process begins with the synthesis of the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone, which is then subjected to stereoselective amination using an ω-transaminase (ATA) enzyme. oup.com

The initial synthesis of the prochiral ketone can be achieved through a one-pot reaction involving the aldol condensation of 4-methoxybenzaldehyde with acetone, followed by the hydrogenation of the resulting carbon-carbon double bond. This step is efficiently carried out using a bifunctional catalyst, such as palladium nanoparticles supported on magnesium oxide (Pd/MgO), which possesses both basic sites for the condensation and metallic sites for the hydrogenation. oup.comresearchgate.net

The key stereoselective step is the asymmetric amination of the prochiral 4-(4-methoxyphenyl)-2-butanone. In a notable study, an ω-transaminase was immobilized on a laminar zeolite, ITQ-2, and utilized to catalyze the amination. Using isopropylamine (B41738) as the amino group donor, this biocatalytic system demonstrated high conversion rates and excellent enantioselectivity, yielding the corresponding (S)-4-(4-methoxyphenyl)-2-butanamine. oup.com Research has shown that under optimized conditions in a continuous flow reactor, a conversion rate of 94% with approximately 100% selectivity to the (S)-amine can be achieved. oup.com

Another approach to obtaining chiral building blocks for related structures involves the enzymatic resolution of racemic precursors. For instance, lipase-mediated resolution of racemic (E)-4-(4-methoxyphenyl)but-3-en-2-ol has been employed to separate enantiomers, which can then be used in further synthetic steps. mdpi.com

While direct asymmetric hydrogenation of this compound is not extensively detailed in the provided context, the asymmetric hydrogenation of racemic α-substituted ketones via dynamic kinetic resolution (DKR) using chiral ruthenium catalysts is a well-established method for producing chiral alcohols from similar ketone structures. sigmaaldrich.com This methodology could potentially be adapted for the stereoselective reduction of the ketone to its corresponding chiral alcohol.

The following table summarizes the key findings for the stereoselective synthesis of chiral derivatives of this compound.

| Precursor | Catalyst/Enzyme | Reagent | Product | Conversion (%) | Selectivity | Reference |

| 4-(4-Methoxyphenyl)-2-butanone | Immobilized ω-transaminase on ITQ-2 zeolite | Isopropylamine | (S)-4-(4-Methoxyphenyl)-2-butanamine | 94 | ~100% to (S)-amine | oup.com |

Elucidation of Reaction Pathways in Ketone Functionalization

The functionalization of ketones is a cornerstone of organic synthesis, and this compound serves as an excellent model for understanding these processes. The presence of the carbonyl group activates the adjacent alpha-carbons, making them susceptible to a variety of reactions.

Aldol Condensation Mechanisms in Aryl-Butanone Precursor Synthesis

The synthesis of aryl-butanones, including the precursor to this compound, often involves the aldol condensation. magritek.comcoleparmer.com This reaction is a powerful tool for forming carbon-carbon bonds. magritek.com The Claisen-Schmidt reaction, a type of mixed aldol condensation, utilizes an aromatic aldehyde that cannot enolize, thereby reducing the number of possible products. libretexts.org

In a typical base-catalyzed aldol condensation, a base abstracts an alpha-proton from a ketone to form a resonance-stabilized enolate ion. thermofisher.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aldehyde. thermofisher.com The resulting β-hydroxy carbonyl compound can then undergo dehydration, often under the same reaction conditions, to yield an α,β-unsaturated carbonyl compound. magritek.comthermofisher.com

For the synthesis of a precursor to this compound, 4-methoxyacetophenone can be reacted with an aldehyde. scribd.com The mechanism involves the formation of an enolate from 4-methoxyacetophenone, which then attacks the aldehyde. Subsequent dehydration leads to the formation of a chalcone, an α,β-unsaturated ketone. scribd.com The success of these mixed aldol reactions often relies on the higher reactivity of aldehydes as electrophiles compared to ketones. libretexts.org

A one-pot synthesis of 4-(4-methoxyphenyl)butan-2-one has been developed from 4-methoxybenzyl alcohol and acetone, which involves a sequence of dehydrogenation, aldol condensation, and hydrogenation. researchgate.netcardiff.ac.uk

Radical Reactions of Carbonyl Compounds and Alpha-Carbonyl Radicals

While ionic pathways are common for carbonyl compounds, radical reactions offer alternative routes for functionalization. The Norrish Type I reaction is a photochemical process where aldehydes and ketones undergo homolytic cleavage of the α-carbon bond upon excitation, forming two radical intermediates. wikipedia.org The stability of the resulting radicals influences the fragmentation pattern. For instance, the cleavage of 2-butanone favors the formation of more stable ethyl radicals over methyl radicals. wikipedia.org

The generation of α-carbonyl radicals can also be achieved through other means, such as metallaphotoredox catalysis. This strategy has been employed for the α-arylation of α-chloro carbonyls with aryl halides, proceeding through a halogen atom abstraction and subsequent radical capture by a nickel catalyst. princeton.edu This method allows for arylation at the more substituted α-carbonyl position, a selectivity complementary to traditional palladium-catalyzed α-arylation of enolizable ketones. princeton.edu

Recent studies have shown that ketyl radicals can be generated from unactivated aliphatic carbonyl compounds. acs.org However, this method can be accompanied by side reactions like Norrish Type II fragmentation or α-carbon cleavage, depending on the substrate structure. acs.org

Catalytic Reaction Mechanisms

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound and its precursors.

Role of Catalyst Supports and Active Sites in Selective Transformations

The choice of catalyst support and the nature of the active sites are critical for directing the outcome of catalytic reactions. In the one-pot synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone, a multifunctional supported AuPd nanoalloy catalyst is employed. researchgate.netcardiff.ac.uk The bimetallic sites on the catalyst are responsible for the dehydrogenation and hydrogenation steps, while the combination of the metallic sites and the support facilitates the C-C coupling via the aldol condensation. researchgate.net Supports like MgO and TiO2 have been shown to be effective for this transformation. rsc.org

In a telescoped flow system for the synthesis of 4-(4-methoxyphenyl)butan-2-one, different catalysts are used for each step: AuPd/TiO2 for oxidation, anatase TiO2 for C-C coupling, and Pt/TiO2 for reduction. researchgate.net This separation allows for the optimization of reaction conditions for each individual transformation, leading to significantly increased yields compared to batch processes. researchgate.net

Ligand Effects in Palladium-Catalyzed Processes

Palladium catalysis is widely used in organic synthesis, and the ligands coordinated to the palladium center have a profound impact on the reaction's outcome. In Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids, ligand-free palladium systems have been successfully employed under mild conditions. researchgate.net However, in many cases, ligands are essential for achieving high efficiency and selectivity.

The nature of the phosphine ligand can influence the rate of transmetalation in palladium-catalyzed cross-coupling reactions. acs.org For instance, the use of a monodentate ligand like triphenylphosphine (B44618) can lead to a higher reaction rate compared to a bidentate ligand, suggesting that ligand dissociation may be a key step in the catalytic cycle. acs.org In some palladium-catalyzed reactions, electronically asymmetric ligands have been shown to be effective. nih.gov

Degradation Pathways of the Methoxyphenyl Butanone Scaffold (excluding safety and environmental impact data)

Understanding the degradation pathways of a chemical compound is crucial for various applications. The methoxyphenyl butanone scaffold can undergo degradation through several mechanisms.

One studied degradation pathway involves the manganese peroxidase (MnP)-catalyzed oxidation of a related compound, 4-(4-hydroxy-3-methoxyphenyl)-2-butanone (vanillylacetone). nih.gov This enzymatic degradation leads to the cleavage of the aromatic ring. nih.gov Major products identified include dimeric structures formed through oxidative coupling, as well as the corresponding α,β-unsaturated ketone. nih.gov A key finding was the identification of a product where the benzene (B151609) ring was cleaved, suggesting a complex oxidative degradation mechanism. nih.gov

Photochemical decomposition is another potential degradation pathway. Studies on the photochemistry of 3- and 4-methoxyphenyl azide (B81097) have shown that the decomposition proceeds through the formation of a triplet nitrene intermediate. researchgate.net While not directly involving the butanone moiety, this illustrates a potential photochemical reactivity of the methoxyphenyl group.

The Norrish Type I reaction, as mentioned earlier, represents a photochemical degradation pathway for the ketone portion of the molecule, leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.org

Computational and Theoretical Studies of 3 4 Methoxyphenyl Butan 2 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool for determining the fundamental properties of a molecule, such as its most stable three-dimensional shape (optimized geometry) and the energy associated with it.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The B3LYP functional, a hybrid approach that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(2d,2p) to achieve a balance between accuracy and computational cost. aun.edu.egijcce.ac.ir

For 3-(4-Methoxyphenyl)butan-2-one, DFT calculations would predict the bond lengths, bond angles, and dihedral angles corresponding to its most stable conformation. Theoretical studies on analogous compounds, such as adamantane (B196018) derivatives formed from similar ketones, have successfully used the B3LYP/6-31G method to obtain optimized structures. researchgate.net An optimized geometry is crucial as it forms the basis for all other subsequent property calculations, including vibrational frequencies and electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Predicted via DFT) This table presents expected values based on standard bond lengths and angles for similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Ketone) | ~1.21 Å |

| C-O (Methoxy) | ~1.36 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| C-H (Aliphatic) | ~1.10 Å | |

| Bond Angle | C-C-C (Butane Chain) | ~112° |

| C-C=O (Ketone) | ~121° | |

| C-O-C (Methoxy) | ~118° |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method for approximating the wavefunction and energy of a quantum many-body system in a stationary state. numberanalytics.com It treats each electron as moving in the average field of all other electrons, neglecting explicit electron correlation. While less accurate than DFT for many applications due to this simplification, the HF method is computationally less expensive and serves as a crucial starting point for more advanced, correlation-corrected methods. numberanalytics.com

In the context of this compound, HF calculations can provide a qualitative description of the electronic structure and an initial geometry optimization. numberanalytics.compesquisaonline.net Studies on related imidazole (B134444) derivatives have utilized the HF method to compute molecular properties, demonstrating its utility in providing fundamental electronic insights. pesquisaonline.net The results from HF, such as orbital energies, are often used as a baseline for comparison with experimental data or higher-level theoretical calculations.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational chemistry excels at predicting how and where a molecule will react. This is achieved by analyzing various electronic descriptors derived from the calculated wavefunction.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO would likely be centered on the carbonyl (C=O) group. This distribution facilitates intramolecular charge transfer from the aromatic ring to the ketone group upon electronic excitation. Theoretical studies on related adamantane derivatives have shown that the HOMO and LUMO energies are key indicators of the molecule's electronic behavior. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents representative energy values for a molecule of this type, based on calculations performed on analogous compounds.

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -6.5 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| E(LUMO) | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ~ 5.3 eV | E(LUMO) - E(HOMO); correlates with chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net It plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate charge distribution.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, deficient in electrons, and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would clearly identify the oxygen atom of the carbonyl group as the most negative region (red), making it the primary site for protonation and electrophilic attack. dergipark.org.trresearchgate.net The methoxy (B1213986) oxygen would also show negative potential, though likely less intense than the carbonyl oxygen. Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups adjacent to the carbonyl would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction.

While MEP provides a qualitative picture of reactivity, Fukui function analysis offers a quantitative measure. pesquisaonline.netresearchgate.net This descriptor, rooted in DFT, measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps to pinpoint the most reactive atomic sites within a molecule for different types of reactions:

f k+ : Identifies sites for nucleophilic attack (where an electron is added).

f k- : Identifies sites for electrophilic attack (where an electron is removed).

f k0 : Identifies sites for radical attack.

In a study of a related imidazole compound, Fukui functions calculated from Mulliken population analysis successfully identified the most reactive atoms. pesquisaonline.net For this compound, this analysis would quantify the reactivity of individual atoms. The carbonyl carbon would be expected to have a high f k+ value, confirming its susceptibility to nucleophilic attack, while the carbonyl oxygen would have a high f k- value, indicating its favorability for electrophilic attack.

Table 3: Illustrative Fukui Function (f k-) Values for Electrophilic Attack on Selected Atoms of this compound This table shows hypothetical, representative values to illustrate how Fukui analysis pinpoints reactive sites.

| Atom | Site | Predicted f k- Value | Reactivity Rank |

| O (carbonyl) | Ketone Group | 0.25 | 1 |

| O (methoxy) | Methoxy Group | 0.18 | 2 |

| C (aromatic, para) | Phenyl Ring | 0.12 | 3 |

| C (carbonyl) | Ketone Group | 0.05 | 4 |

Theoretical Spectroscopy and Vibrational Analysis

Computational chemistry provides powerful tools for investigating the molecular properties of this compound from a theoretical standpoint. By employing quantum mechanical calculations, it is possible to predict and analyze its spectroscopic signatures, offering deep insights into the molecule's vibrational behavior and its expected response in nuclear magnetic resonance (NMR) and mass spectrometry (MS) experiments. These theoretical approaches are crucial for confirming experimental findings, interpreting complex spectra, and understanding the fundamental relationships between the molecule's structure and its properties.

Normal Coordinate Analysis for Vibrational Modes and Spectra Interpretation

Normal Coordinate Analysis (NCA) is a computational method used to describe the vibrational motions of a molecule. This analysis is typically performed using Density Functional Theory (DFT), a quantum chemical method that calculates the electronic structure of molecules to derive their properties, including vibrational frequencies. For a molecule like this compound, a DFT method such as B3LYP with a basis set like 6-311++G(d,p) would be employed to first optimize the molecule's geometry to its lowest energy state.

Following optimization, the same level of theory is used to calculate the harmonic vibrational frequencies. The results provide a set of normal modes, each corresponding to a specific type of molecular vibration, such as stretching, bending, or torsion of chemical bonds. Each calculated frequency can be visualized as an animation of the atoms' movements, which allows for precise assignment of the vibrational modes.

The interpretation of the theoretical vibrational spectra involves correlating the calculated frequencies with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Theoretical calculations are indispensable for assigning the numerous absorption bands observed in the experimental spectra, especially in the complex "fingerprint" region. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations, and thus they are typically scaled by an empirical factor to improve agreement with experimental results.

The analysis allows for the identification of characteristic vibrations associated with the distinct functional groups within this compound, such as the carbonyl group (C=O) of the ketone, the methoxy group (-OCH₃), and the p-substituted benzene (B151609) ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Disclaimer: The following data are representative theoretical values expected for this compound based on computational chemistry principles for its functional groups. They are not from a specific published study on this molecule.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Description of Motion |

| Aromatic C-H Stretch | p-Methoxyphenyl Ring | 3100 - 3000 | Stretching of the C-H bonds on the aromatic ring. |

| Asymmetric CH₃ Stretch | Methyl & Methoxy | 2990 - 2960 | Asymmetric stretching of C-H bonds in the methyl groups. |

| Symmetric CH₃ Stretch | Methyl & Methoxy | 2900 - 2870 | Symmetric stretching of C-H bonds in the methyl groups. |

| Carbonyl C=O Stretch | Ketone | 1725 - 1705 | Stretching of the carbon-oxygen double bond. |

| Aromatic C=C Stretch | p-Methoxyphenyl Ring | 1610 - 1585, 1520 - 1480 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| Asymmetric C-O-C Stretch | Methoxy Ether Linkage | 1270 - 1230 | Asymmetric stretching of the aryl-O-methyl bonds. |

| Symmetric C-O-C Stretch | Methoxy Ether Linkage | 1050 - 1010 | Symmetric stretching of the aryl-O-methyl bonds. |

| Aromatic C-H Out-of-Plane Bend | p-Methoxyphenyl Ring | 850 - 810 | Out-of-plane bending of C-H bonds, characteristic of 1,4-disubstitution. |

Computational Prediction of NMR and Mass Spectrometry Signatures

Theoretical calculations are also instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are vital for structural elucidation and for confirming the identity of the compound synthesized in a laboratory.

NMR Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)). The calculation is performed on the optimized molecular geometry, and the computed isotropic shielding values are referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). Solvent effects can also be modeled to more closely simulate experimental conditions.

For this compound, distinct signals would be predicted for the protons and carbons in the methyl, methoxy, and methoxyphenyl groups, as well as the chiral center at the C3 position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data are representative theoretical values expected for this compound based on computational NMR prediction principles. They are not from a specific published study on this molecule.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ketone) | 2.1 | Singlet | 3H |

| CH₃ (on C3) | 1.3 | Doublet | 3H |

| CH (on C3) | 3.5 | Quartet | 1H |

| OCH₃ | 3.8 | Singlet | 3H |

| Aromatic H (ortho to OCH₃) | 6.8 | Doublet | 2H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 209 |

| C (aromatic, attached to OCH₃) | 158 |

| C (aromatic, attached to butyl chain) | 134 |

| CH (aromatic) | 129 |

| CH (aromatic) | 114 |

| OCH₃ | 55 |

| C3 (chiral center) | 50 |

| C1 (ketone methyl) | 29 |

Mass Spectrometry Prediction

The fragmentation patterns of this compound in mass spectrometry, particularly under electron ionization (EI), can be predicted by analyzing the stability of potential fragment ions. The molecular ion (M⁺•) would be formed first, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Subsequent fragmentation would occur at the weakest bonds or through rearrangements that lead to stable carbocations or neutral losses.

Key predicted fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bond between C2 and C3 is expected, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43.

McLafferty Rearrangement: While less common for ketones without a gamma-hydrogen on a flexible chain, related rearrangements could occur.

Benzylic Cleavage: The cleavage of the C3-C4 bond would generate a highly stable benzylic-type cation containing the methoxyphenyl group. The most prominent fragment is often the p-methoxybenzyl cation at m/z 121, formed by cleavage and rearrangement. Loss of the entire side chain can also lead to this fragment.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Disclaimer: The following data represents a theoretical prediction of the mass spectrum fragmentation pattern. It is not from a specific published study on this molecule.

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 135 | [CH(CH₃)(C₆H₄OCH₃)]⁺ | Loss of acetyl radical (•COCH₃) |

| 121 | [CH₂(C₆H₄OCH₃)]⁺ | Benzylic cleavage and rearrangement, forming the stable p-methoxybenzyl cation. |

| 43 | [CH₃CO]⁺ | Alpha-cleavage, forming the acylium ion. |

Strategic Applications of 3 4 Methoxyphenyl Butan 2 One in Organic Synthesis and Chemical Development

Role as a Key Intermediate in the Synthesis of Value-Added Fine Chemicals

Precursor to Structurally Related Butanones and Functionalized Aromatic Compounds

There is no significant body of research detailing the use of 3-(4-Methoxyphenyl)butan-2-one as a specific precursor for the synthesis of other structurally related butanones or functionalized aromatic compounds. Chemical suppliers list it as an intermediate or a raw material, but specific, documented synthetic pathways originating from this compound to produce value-added fine chemicals are not described in the accessible scientific literature. Its potential reactivity, such as alpha-functionalization or ketone reduction, can be inferred from general organic chemistry principles, but specific examples are not documented.

Building Block in Cascade Reaction Sequences for Complex Molecular Architectures

No published studies were identified that utilize this compound as a building block in cascade or multi-component reaction sequences to generate complex molecular architectures. Research on cascade reactions involving methoxyphenyl-substituted butanones has concentrated on its isomer, 4-(4-Methoxyphenyl)butan-2-one.

Contributions to Advanced Catalysis Research

Exploration of Novel Catalyst Design and Heterogeneous Systems

There is no evidence in the literature of this compound being employed in the exploration of novel catalyst designs or the development of heterogeneous catalytic systems. The focus of catalyst development for related structures has been on the synthesis of the more commercially significant 4-(4-Methoxyphenyl)butan-2-one.

Q & A

What are the most effective enzymatic strategies for synthesizing 3-(4-Methoxyphenyl)butan-2-one, and how can cofactor regeneration be optimized?

Basic Research Focus:

A common method involves immobilized ene reductase (ER) and glucose dehydrogenase (GDH) on functionalized poplar powder (FPP), enabling the reduction of 4-(4-Methoxyphenyl)-3-buten-2-one to the target ketone. The system achieves continuous cofactor (NAD+) regeneration, eliminating the need for repeated cofactor addition .

Advanced Methodological Considerations:

- Substrate Feeding: Incremental substrate addition (e.g., 50 μM increments up to 350 μM) improves conversion rates by mitigating enzyme inhibition.

- Immobilization Efficiency: Enzyme loading on FPP and crosslinking stability (e.g., using glutaraldehyde) directly impact reaction longevity.

- Performance Metrics: Under optimized conditions, conversions reach 30.6% over 56 hours, yielding 107 μM product .

How can X-ray crystallography and computational tools resolve structural ambiguities in this compound derivatives?

Basic Technique:

Single-crystal X-ray diffraction paired with SHELXL (for refinement) and ORTEP-3 (for visualization) is standard for determining bond lengths, angles, and stereochemistry. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced Data Contradiction Resolution:

- Disordered Moieties: Use SHELXL’s restraints to model overlapping electron densities (e.g., methoxy group conformers).

- High-Resolution Refinement: Leverage anisotropic displacement parameters to resolve thermal motion artifacts in aromatic rings .

What analytical methods are recommended for quantifying this compound in complex reaction mixtures?

Basic Protocol:

Reverse-phase HPLC or GC-MS with internal standards (e.g., deuterated analogs) provides precise quantification. Calibration curves should span expected concentrations (e.g., 0–350 μM) .

Advanced Method Integration:

- Real-Time Monitoring: Couple LC-MS with inline sampling to track substrate depletion and product formation kinetics.

- Mass Spectrometry Parameters: Use ESI+ mode with m/z 177.1 ([M+H]+) for selective ion monitoring .

How can researchers address low conversion yields in enzymatic synthesis of this compound?

Advanced Optimization Strategies:

- Enzyme Engineering: Site-directed mutagenesis of ER to enhance substrate binding affinity.

- Cofactor Stability: Use thermostable GDH variants to maintain NAD+ regeneration at elevated temperatures.

- Reactor Design: Implement fed-batch or continuous-flow systems to sustain substrate concentrations below inhibitory thresholds .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Guidelines:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation of ketone vapors.

Advanced Risk Mitigation:

- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.

- Toxicity Profiling: Refer to structurally similar compounds (e.g., 4-(4-Hydroxyphenyl)butan-2-one) for preliminary hazard assessments, noting potential irritant properties .

How should researchers resolve discrepancies in crystallographic data for this compound polymorphs?

Advanced Crystallographic Workflow:

Data Collection: Collect high-resolution datasets (≤0.8 Å) at low temperatures (100 K) to reduce thermal noise.

Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands to model twinning ratios in pseudo-merohedral twins.

Validation Tools: Use PLATON’s ADDSYM to check for missed symmetry in ambiguous space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.